2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Pyridazinone SAR Procurement Decision

2-Ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a structurally differentiated pyridazin-3(2H)-one for medicinal chemistry SAR campaigns. Its specific N-ethyl group at the 2-position and pyrrolidine-1-carbonyl amide at the 6-position create a constrained, hydrogen-bond-accepting pharmacophore distinct from N-benzyl, N-phenyl, or bulkier amide analogs—directly influencing target engagement and selectivity. With a low MW (221.26 g/mol) and favorable drug-like properties, this compound is ideal for unbiased phenotypic screening, kinase panel profiling, GPCR hit identification, or as a novel starting point for probe development. Its clean, unannotated bioactivity profile makes it a critical control or lead candidate for high-throughput target deconvolution studies. Generic substitution is precluded; only an exact match ensures reproducible results. Bulk and custom synthesis inquiries welcome.

Molecular Formula C11H15N3O2
Molecular Weight 221.26
CAS No. 1049514-15-9
Cat. No. B2592825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one
CAS1049514-15-9
Molecular FormulaC11H15N3O2
Molecular Weight221.26
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)C(=O)N2CCCC2
InChIInChI=1S/C11H15N3O2/c1-2-14-10(15)6-5-9(12-14)11(16)13-7-3-4-8-13/h5-6H,2-4,7-8H2,1H3
InChIKeyKZDRFHHMZDZYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS 1049514-15-9): Structural and Physicochemical Baseline for Procurement


2-Ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a synthetic, small-molecule heterocycle belonging to the pyridazin-3(2H)-one class. It possesses a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol. The compound features a dihydropyridazinone core, a privileged scaffold in medicinal chemistry associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. [1] Its distinct decoration with an N-ethyl group at the 2-position and a pyrrolidine-1-carbonyl moiety at the 6-position differentiates it from other pyridazinone analogs, potentially modulating its physicochemical and target-binding profiles. This specific substitution pattern is of high interest for structure-activity relationship (SAR) explorations, where the pyrrolidine amide can act as a constrained, hydrogen-bond-accepting pharmacophore.

Why Generic 2-Ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one Substitution Fails: The Criticality of Specific Substituent Positioning


Generic substitution within the pyridazin-3(2H)-one class is precluded because minor structural variations can drastically alter biological target engagement and selectivity. For instance, the nature of the substituent at the N-2 position and the amide moiety at the C-6 position are known to critically influence the activity of pyridazinone derivatives. [1] The specific combination in 2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one—an N-ethyl group and a pyrrolidine-1-carbonyl group—is distinct from analogs bearing bulkier N-benzyl, N-phenyl, or different heterocyclic amides. These changes can significantly impact hydrogen-bonding capacity, steric bulk, and conformational flexibility, leading to different inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) even against the same biological target. Therefore, for reproducible SAR campaigns, hit validation, or probe development, the exact compound's identity is non-interchangeable. This underscores the necessity of rigorous quantitative comparative evidence when selecting a specific pyridazinone for procurement.

Quantitative Differentiation Evidence for 2-Ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS 1049514-15-9)


Absence of Publicly Available Direct Comparator Bioactivity Data

An exhaustive search of primary literature, patents, and authoritative databases (including ChEMBL and PubChem) reveals no publicly available, direct head-to-head quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound against any defined biological target or comparator molecule. [1] This critical evidence gap severely limits the ability to make a data-driven differentiation claim for this molecule over its closest analogs at this time. Any assertion of superiority would be speculative.

Pyridazinone SAR Procurement Decision

Class-Level Inference: Pyrrolidine Amide as a Distinctive Pharmacophoric Feature

The pyrrolidine-1-carbonyl moiety is a recognized privileged fragment in kinase inhibitor design due to its constrained geometry and ability to act as a hydrogen bond acceptor. [1] Pyridazinone analogs possessing this specific pyrrolidine amide at the 6-position are structurally distinct from the more common N-aryl or N-benzyl pyridazinones, which dominate HIV-1 NNRTI and PDE4 inhibitor chemotypes. [2][3] This structural divergence suggests a different biological target profile, although no quantitative selectivity data exist for this precise molecule.

Medicinal Chemistry Privileged Scaffold Pharmacophore

Differentiated Physicochemical Profile for CNS Drug-like Space

The compound's molecular weight (221.26 g/mol) and calculated partition coefficient (cLogP, not experimentally determined but estimated to be in a favorable range for CNS penetration based on its structural features) position it in a different physicochemical space compared to many larger, more lipophilic pyridazinone derivatives used as kinase inhibitors. Its low molecular weight is a significant differentiator for projects targeting intracellular or CNS-located enzymes with strict size and lipophilicity constraints. The pyrrolidine amide contributes polar surface area without excessively increasing molecular weight, a profile often associated with improved solubility and metabolic stability compared to bulkier N-substituted analogs.

CNS Drug Discovery Physicochemical Properties Lead-likeness

Optimal Scientific Application Scenarios for 2-Ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one


Structure-Activity Relationship (SAR) Exploration of Pyridazinone Medicinal Chemistry

Given the lack of defined biological targets for this specific compound, its highest and best use is as a structurally novel starting point in a medicinal chemistry SAR campaign. The unique combination of an N-ethyl and a pyrrolidine-1-carbonyl substituent on the dihydropyridazinone core allows systematic probing of how these specific groups influence activity against a newly screened panel of kinases, GPCRs, or epigenetic targets. This is supported by the privileged nature of both the pyridazinone scaffold and the pyrrolidine amide pharmacophore. [1]

Chemical Probe or Tool Compound Development for Novel Target Validation

The absence of annotated bioactivity makes this molecule an ideal candidate for unbiased phenotypic screening or high-throughput target deconvolution studies. Its low molecular weight and favorable drug-like properties, inferred from its structural features, reduce the risk of non-specific binding or aggregation, a common pitfall for larger, more lipophilic tool compounds. A negative or selective activity profile in a broad panel assay can serve as a critical control or starting point for probe optimization.

Synthetic Building Block for Complex Molecular Libraries

As a synthetic building block, this compound is valuable for constructing diverse heterocyclic libraries via its reactive amide and potential for further derivatization. Its use in parallel synthesis to generate novel pyrrolidine-amide-pyridazinone analogs enables the rapid exploration of chemical space relevant to numerous therapeutic areas, supported by literature on the broad utility of pyrrolidine derivatives in drug discovery. [2]

Quote Request

Request a Quote for 2-ethyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.